molecular formula C9H15NO2 B1528512 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one CAS No. 1432681-74-7

8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one

Cat. No.: B1528512
CAS No.: 1432681-74-7
M. Wt: 169.22 g/mol
InChI Key: LWZJDXHMPUQCTI-UHFFFAOYSA-N
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Description

8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidinone ring fused to a spirocyclic system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures. The resulting intermediate is then cyclized to form the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For example, it can act as an allosteric inhibitor of certain enzymes, stabilizing them in an inactive conformation . This interaction is mediated through hydrogen bonding and hydrophobic interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of stability, reactivity, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

8-methyl-3-oxa-1-azaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7-2-4-9(5-3-7)6-12-8(11)10-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZJDXHMPUQCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)COC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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